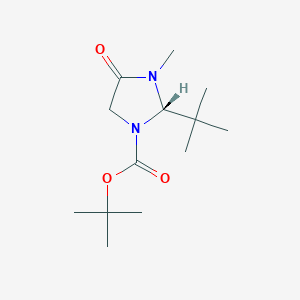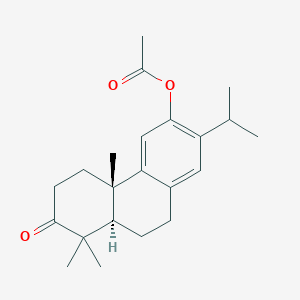
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon, also known as 7α-Acetoxy-6β, 14β-dimethyl-17β-hydroxy-delta-4,5-steroid, is a synthetic steroid that has been widely used in scientific research. This steroid has a complex structure, and its synthesis requires a multi-step process. The purpose of
Mechanism Of Action
The mechanism of action of (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon is not fully understood. However, it is believed to act as a ligand for steroid receptors, which are located in the cytoplasm and nucleus of cells. Once bound to the receptor, the steroid-receptor complex can interact with DNA and regulate gene expression.
Biochemical And Physiological Effects
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon has been shown to have a variety of biochemical and physiological effects. It has been shown to increase protein synthesis and cell growth in certain cell types. Additionally, it has been shown to modulate the immune response and have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon in lab experiments is its stability. It can be stored for long periods without degradation, making it a useful tool for long-term studies. However, one limitation is that it is a synthetic compound, and its effects may not accurately reflect those of endogenous steroids.
Future Directions
There are several potential future directions for research involving (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon. One potential direction is to investigate its effects on different cell types and in different disease models. Additionally, it may be useful to investigate its potential as a therapeutic agent for certain diseases. Finally, further research is needed to fully understand its mechanism of action and how it interacts with steroid receptors.
In conclusion, (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon is a synthetic steroid that has been extensively used in scientific research. Its multi-step synthesis process makes it a valuable tool for studying the structure and function of steroids. While its mechanism of action is not fully understood, it has been shown to have a variety of biochemical and physiological effects. Further research is needed to fully understand its potential as a therapeutic agent and its mechanism of action.
Synthesis Methods
The synthesis of (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon involves a multi-step process that includes the reaction of a ketone with an aldehyde, followed by reduction and acetylation. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon has been used extensively in scientific research as a model compound for studying the structure and function of steroids. It has been used in studies to investigate the effects of steroids on gene expression, protein synthesis, and cell growth. Additionally, it has been used in studies to evaluate the efficacy of new drugs for treating steroid-related diseases.
properties
CAS RN |
18385-56-3 |
|---|---|
Product Name |
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon |
Molecular Formula |
C22H30O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H30O3/c1-13(2)16-11-15-7-8-19-21(4,5)20(24)9-10-22(19,6)17(15)12-18(16)25-14(3)23/h11-13,19H,7-10H2,1-6H3/t19-,22+/m0/s1 |
InChI Key |
ZZXCGSMAGGEMLX-SIKLNZKXSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C |
synonyms |
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aα-hexahydro-1,1,4aβ-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)

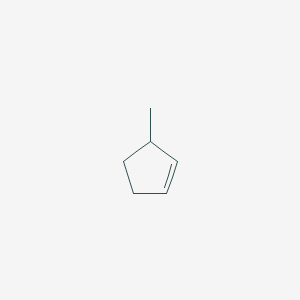
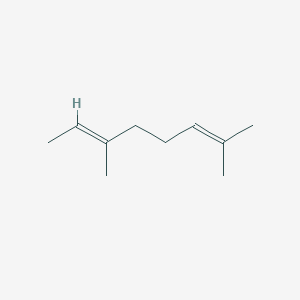
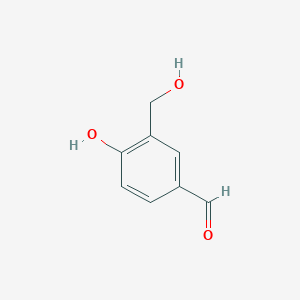
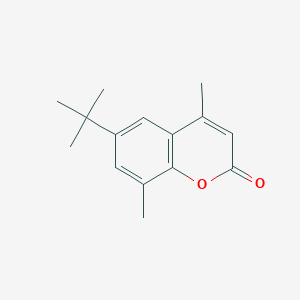
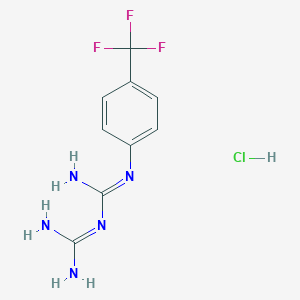
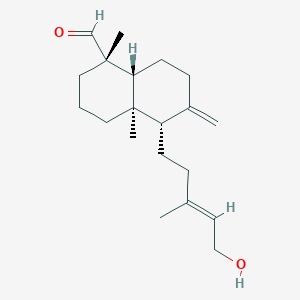
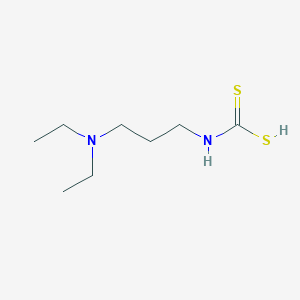
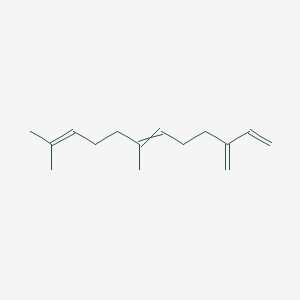
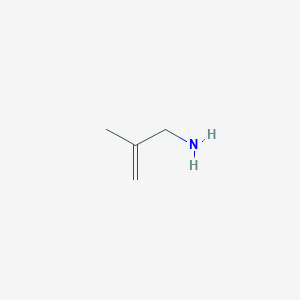
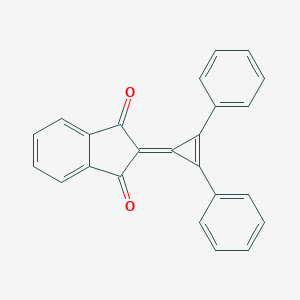
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)
